molecular formula C13H10ClNO2 B6390230 6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1262000-39-4

6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6390230
CAS No.: 1262000-39-4
M. Wt: 247.67 g/mol
InChI Key: NSZWDFFMXVXDMS-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a chloro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and 3-cyanopyridine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate product.

    Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

6-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWDFFMXVXDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687658
Record name 6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-39-4
Record name 6-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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